molecular formula C13H14BrFN4OS B10927202 4-Bromo-5-ethyl-N'-((1-ethyl-5-fluoro-1H-pyrazol-4-yl)methylene)thiophene-2-carbohydrazide

4-Bromo-5-ethyl-N'-((1-ethyl-5-fluoro-1H-pyrazol-4-yl)methylene)thiophene-2-carbohydrazide

Cat. No.: B10927202
M. Wt: 373.25 g/mol
InChI Key: CNSXWYGYKPEPOU-OMCISZLKSA-N
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Description

4-BROMO-5-ETHYL-N’~2~-[(1-ETHYL-5-FLUORO-1H-PYRAZOL-4-YL)METHYLENE]-2-THIOPHENECARBOHYDRAZIDE is a complex organic compound that features a combination of bromine, fluorine, and pyrazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-BROMO-5-ETHYL-N’~2~-[(1-ETHYL-5-FLUORO-1H-PYRAZOL-4-YL)METHYLENE]-2-THIOPHENECARBOHYDRAZIDE typically involves multi-step organic reactions. The process begins with the preparation of the core thiophene structure, followed by the introduction of the bromo and ethyl groups. The final steps involve the formation of the hydrazide linkage and the incorporation of the pyrazole moiety. Common reagents used in these steps include brominating agents, alkylating agents, and hydrazine derivatives .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

4-BROMO-5-ETHYL-N’~2~-[(1-ETHYL-5-FLUORO-1H-PYRAZOL-4-YL)METHYLENE]-2-THIOPHENECARBOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various alkyl or aryl groups.

Scientific Research Applications

4-BROMO-5-ETHYL-N’~2~-[(1-ETHYL-5-FLUORO-1H-PYRAZOL-4-YL)METHYLENE]-2-THIOPHENECARBOHYDRAZIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-BROMO-5-ETHYL-N’~2~-[(1-ETHYL-5-FLUORO-1H-PYRAZOL-4-YL)METHYLENE]-2-THIOPHENECARBOHYDRAZIDE involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact mechanism would depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both bromine and fluorine atoms, along with the pyrazole moiety, makes 4-BROMO-5-ETHYL-N’~2~-[(1-ETHYL-5-FLUORO-1H-PYRAZOL-4-YL)METHYLENE]-2-THIOPHENECARBOHYDRAZIDE unique. These features contribute to its potential reactivity and versatility in various applications.

Properties

Molecular Formula

C13H14BrFN4OS

Molecular Weight

373.25 g/mol

IUPAC Name

4-bromo-5-ethyl-N-[(E)-(1-ethyl-5-fluoropyrazol-4-yl)methylideneamino]thiophene-2-carboxamide

InChI

InChI=1S/C13H14BrFN4OS/c1-3-10-9(14)5-11(21-10)13(20)18-16-6-8-7-17-19(4-2)12(8)15/h5-7H,3-4H2,1-2H3,(H,18,20)/b16-6+

InChI Key

CNSXWYGYKPEPOU-OMCISZLKSA-N

Isomeric SMILES

CCC1=C(C=C(S1)C(=O)N/N=C/C2=C(N(N=C2)CC)F)Br

Canonical SMILES

CCC1=C(C=C(S1)C(=O)NN=CC2=C(N(N=C2)CC)F)Br

Origin of Product

United States

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